molecular formula C8H10BrNOS B2516202 2-Bromo-4-(oxan-3-yl)-1,3-thiazole CAS No. 1889119-89-4

2-Bromo-4-(oxan-3-yl)-1,3-thiazole

Cat. No.: B2516202
CAS No.: 1889119-89-4
M. Wt: 248.14
InChI Key: SNLADRDPGOTTMN-UHFFFAOYSA-N
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Description

2-Bromo-4-(oxan-3-yl)-1,3-thiazole (CAS 1889119-89-4) is a chemical compound supplied for research and development purposes. It is characterized by the molecular formula C8H10BrNOS and has a molecular weight of 248.14 g/mol . Its structure features a bromo-substituted 1,3-thiazole ring, a privileged scaffold in medicinal chemistry, linked to an oxan (tetrahydropyran) ring at the 4-position . The 1,3-thiazole core is a significant heterocycle found in a wide range of bioactive molecules and is known to be a key building block in pharmaceutical research . Compounds containing the thiazole ring have been investigated for various pharmacological activities, including use in potent epothilones for multidrug-resistant tumor cell lines, treatments for type 2 diabetes, and as antibiotic-like agents . The presence of the bromine atom on the thiazole ring makes this compound a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create novel derivatives for biological screening. This product is intended for research applications by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-bromo-4-(oxan-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c9-8-10-7(5-12-8)6-2-1-3-11-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLADRDPGOTTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=CSC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(oxan-3-yl)-1,3-thiazole typically involves the bromination of a precursor thiazole compound. One common method is the reaction of 4-(oxan-3-yl)-1,3-thiazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(oxan-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazoline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazoline derivatives.

Scientific Research Applications

Materials Science

Organic Electronics
2-Bromo-4-(oxan-3-yl)-1,3-thiazole is explored for its potential applications in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties conferred by the thiazole ring and the bromine substituent make it a candidate for enhancing the efficiency of these devices.

Biological Studies

Biochemical Probes
In biochemical research, this compound serves as a probe to study enzyme interactions and protein-ligand binding. Its ability to engage in π-π stacking interactions with aromatic residues in proteins enhances its utility in understanding molecular mechanisms within biological systems .

Summary of Findings

Application Area Description Key Findings
Medicinal ChemistryAntimicrobial and anticancer activitiesSignificant antibacterial activity; potential anticancer properties against breast cancer cell lines .
Materials ScienceUse in organic electronicsPotential applications in OLEDs and OPVs due to unique electronic properties.
Biological StudiesBiochemical probes for studying enzyme interactionsEngages in π-π stacking with proteins enhancing binding affinity .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(oxan-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The thiazole ring can also engage in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Brominated 1,3-Thiazole Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Bromo-4-phenyl-1,3-thiazole Phenyl C₉H₆BrNS 240.12 m.p. 327–328 K; π-π interactions in crystal structure
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole Dioxolane C₆H₆BrNO₂S 236.09 Used in alkylating agent/herbicide synthesis
4-Bromo-2-(thiomethyl)thiazole Thiomethyl C₄H₄BrNS₂ 210.12 Solid form; limited analytical data
2-Bromo-4-(oxan-4-yl)-1,3-thiazole (Analog) Oxan-4-yl C₈H₁₀BrNOS 248.14 No direct bioactivity reported; inferred solubility from ether group

Physicochemical Properties

  • Solubility : Oxan-yl and dioxolane substituents likely increase polarity and aqueous solubility compared to hydrophobic aryl groups.
  • Thermal Stability : Phenyl-substituted derivatives have higher melting points (~327 K) due to aromatic stacking, while aliphatic substituents (e.g., oxan-yl) may lower melting points .

Biological Activity

2-Bromo-4-(oxan-3-yl)-1,3-thiazole is a synthetic compound belonging to the thiazole family, characterized by its unique structure that incorporates a bromine atom and an oxan group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrN₃OS, with a molecular weight of approximately 248.14 g/mol. The thiazole ring is known for its reactivity and ability to engage in various interactions due to the presence of sulfur and nitrogen atoms. The bromine atom enhances the compound's binding affinity to biological targets through halogen bonding, while the oxan group contributes to its solubility and interaction with cellular components.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. The compound may inhibit enzymes or receptors involved in disease processes. For instance, the thiazole moiety can participate in π-π stacking interactions with aromatic residues in proteins, enhancing its biological efficacy.

Anticancer Activity

Thiazole derivatives are increasingly recognized for their anticancer potential. In a study focusing on various thiazole analogues, some compounds exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). For instance, one derivative showed an IC50 value of 5.73 µM against MCF-7 cells . Although direct studies on this compound are scarce, the structural similarities suggest it may possess similar anticancer properties.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. It serves as a ligand in biochemical assays targeting specific enzymes involved in metabolic pathways. The presence of the oxan group may enhance its binding properties and selectivity towards these enzymes.

Case Studies

A notable study evaluated a series of thiazole derivatives for their biological activities. The results indicated that modifications on the thiazole ring significantly influenced antibacterial potency and cytotoxicity against cancer cell lines. Compounds with specific substituents showed enhanced activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivity TypeIC50 (µM)Target
Compound 4Anticancer5.73 (MCF-7)VEGFR-2
Compound AAntibacterial0.06 - 1.88E. coli
Compound BAntifungalN/ACYP51

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4-(oxan-3-yl)-1,3-thiazole, and how can purity be optimized?

  • Methodological Answer : A common approach involves bromination of precursor thiazoles. For example, 2-amino-4-(oxan-3-yl)-1,3-thiazole can be reacted with n-butyl nitrite and CuBr in acetonitrile at 333 K, followed by purification via silica gel chromatography (heptane:ethyl acetate, 70:3 v/v) . Yield optimization may require adjusting reaction time (e.g., 15–60 min) and stoichiometric ratios (e.g., CuBr:amine = 1.6:1). Purity is confirmed by elemental analysis (C, H, N, S) and HPLC (>98%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent integration (e.g., oxan-3-yl protons at δ 3.5–4.0 ppm). IR confirms functional groups (C-Br stretch ~550 cm⁻¹) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., APEX2 detector, Mo-Kα radiation) resolves bond lengths (C-Br: ~1.89 Å) and dihedral angles (e.g., thiazole-oxan-3-yl twist: ~7–36°) . SHELXL refinement constrains H-atoms using riding models (Uiso(H) = 1.2Ueq(C)) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetonitrile minimizes side reactions .
  • Catalyst Variation : CuBr₂ or FeBr₃ may improve regioselectivity compared to CuBr .
  • Temperature Control : Lower temperatures (298–313 K) reduce decomposition but may prolong reaction time. Microwave-assisted synthesis can accelerate kinetics .

Q. How does the oxan-3-yl substituent influence the compound’s reactivity and biological activity compared to phenyl analogs?

  • Methodological Answer :

  • Steric/Electronic Effects : The oxan-3-yl group introduces steric bulk and electron-donating ether oxygen, altering nucleophilic substitution kinetics. Compare with phenyl analogs (e.g., 2-Bromo-4-phenyl-1,3-thiazole) via Hammett studies .
  • Biological SAR : Thiazoles with oxan-3-yl groups may exhibit enhanced metabolic stability (logP ~2.5) compared to phenyl derivatives (logP ~3.2). Test in vitro cytotoxicity (e.g., Jurkat/HT-29 cells) and immunomodulatory activity (IL-10/TNF-α modulation) .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to mGluR5 receptors. Set grid boxes around known ligand pockets (e.g., PDB: 6FFI). Validate with MD simulations (GROMACS, 100 ns) to assess stability of π-π interactions (e.g., thiazole-aromatic residues) .
  • DFT Calculations : B3LYP/6-311++G** predicts NMR shifts (δ<sup>13</sup>C: ~150 ppm for C2-thiazole) and frontier orbitals (HOMO-LUMO gap ~4.5 eV) to correlate with reactivity .

Q. What strategies resolve contradictions in crystallographic data for brominated thiazoles?

  • Methodological Answer :

  • Disorder Modeling : For overlapping electron density (e.g., oxan-3-yl conformers), refine occupancy ratios (PART instruction in SHELXL) .
  • Validation Tools : Check Rint (<5%) and CC/DC (PLATON) for missed symmetry. Address thermal motion anisotropy with TLS parameterization .

Key Research Recommendations

  • Explore in vivo pharmacokinetics of this compound using LC-MS/MS to assess bioavailability.
  • Investigate cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the bromothiazole core for diversity-oriented synthesis .
  • Validate crystallographic disorder models via low-temperature (100 K) data collection to reduce thermal motion artifacts .

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